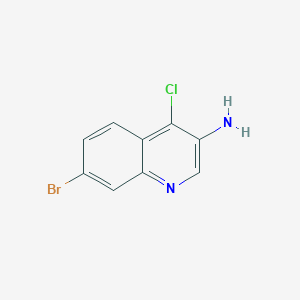

7-Bromo-4-cloroquinolin-3-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Bromo-4-chloroquinolin-3-amine, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A recent study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Molecular Structure Analysis

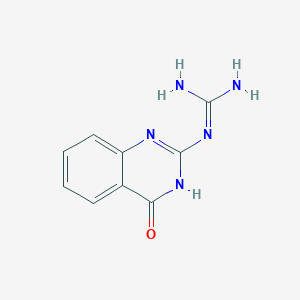

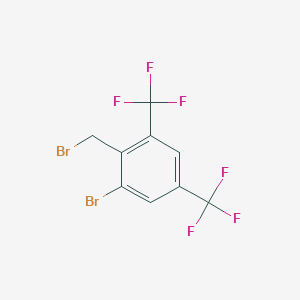

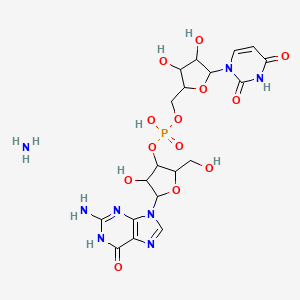

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 7-Bromo-4-chloroquinolin-3-amine would be similar, with bromine and chlorine substituents at the 7 and 4 positions, respectively.Chemical Reactions Analysis

Quinoline derivatives, including 7-Bromo-4-chloroquinolin-3-amine, can undergo various chemical reactions. For example, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-chloroquinolin-3-amine include a density of 1.6±0.1 g/cm3 . The boiling point is 388.7±27.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Síntesis de Lenacapavir

“7-Bromo-4-cloroquinolin-3-amina” es un fragmento heterocíclico utilizado en la síntesis de Lenacapavir, un potente inhibidor de la cápside para el tratamiento de infecciones por VIH-1 . La síntesis de este compuesto a partir de 2,6-diclorobenzonitrilo de bajo costo se ha descrito en un artículo de investigación . Este método sintético utiliza una secuencia de dos pasos que incluye la bromación regioselectiva y la formación de heterociclos con hidrazina para dar el producto deseado . Esta nueva síntesis proporciona una ruta potencialmente económica para la producción a gran escala de este fragmento heterocíclico de Lenacapavir .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that 4-aminoquinoline nucleus compounds, which 7-bromo-4-chloroquinolin-3-amine is a derivative of, have been found to display a wide range of bioactive properties including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases . The interaction of 7-Bromo-4-chloroquinolin-3-amine with its targets likely involves these chemical structures.

Biochemical Pathways

The wide range of bioactive properties displayed by 4-aminoquinoline nucleus compounds suggests that multiple biochemical pathways could be affected .

Pharmacokinetics

The molecular weight of 7-bromo-4-chloroquinolin-3-amine is 25751 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Compounds containing schiff bases of 7-chloro-4-aminoquinolines have been found to have high antimicrobial potential .

Action Environment

The synthesis of 7-bromo-4-chloroquinolin-3-amine involves a nucleophilic aromatic substitution reaction, which could potentially be influenced by environmental factors such as temperature and ph .

Análisis Bioquímico

Biochemical Properties

7-Bromo-4-chloroquinolin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby modulating downstream signaling events. For instance, 7-Bromo-4-chloroquinolin-3-amine can bind to the active site of kinases, leading to the inhibition of their catalytic activity and subsequent alteration of cellular signaling dynamics .

Cellular Effects

The effects of 7-Bromo-4-chloroquinolin-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 7-Bromo-4-chloroquinolin-3-amine has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, 7-Bromo-4-chloroquinolin-3-amine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, 7-Bromo-4-chloroquinolin-3-amine has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of 7-Bromo-4-chloroquinolin-3-amine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 7-Bromo-4-chloroquinolin-3-amine can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of 7-Bromo-4-chloroquinolin-3-amine vary with different dosages. At lower doses, this compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, 7-Bromo-4-chloroquinolin-3-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

7-Bromo-4-chloroquinolin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which modify the chemical structure of 7-Bromo-4-chloroquinolin-3-amine, leading to the formation of metabolites with altered biological activity. The effects on metabolic flux and metabolite levels can vary based on the specific metabolic pathway involved .

Transport and Distribution

The transport and distribution of 7-Bromo-4-chloroquinolin-3-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Additionally, 7-Bromo-4-chloroquinolin-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the bioavailability and efficacy of the compound in different biological contexts .

Subcellular Localization

The subcellular localization of 7-Bromo-4-chloroquinolin-3-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize within the nucleus, cytoplasm, and mitochondria, where it can exert its biochemical effects. The activity and function of 7-Bromo-4-chloroquinolin-3-amine are often dependent on its precise subcellular localization, as this determines its accessibility to target biomolecules and its ability to modulate cellular processes .

Propiedades

IUPAC Name |

7-bromo-4-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSJTJZWPGLBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)

![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)

![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)

![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)